N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine
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Overview
Description
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring substituted with an iodine atom and an amine group, along with a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclohexyl Moiety: The trans-4-aminocyclohexyl group can be synthesized from cyclohexanone through a series of reactions including reduction and amination.
Iodination of Pyridine: The iodination of pyridine can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the iodine atom and the amine group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-Methylphenylalanyl-N-[(trans-4-aminocyclohexyl)methyl]-L-prolinamide
- trans-4-Aminocyclohexanol hydrochloride
Uniqueness
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine is unique due to the presence of the iodine atom in the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H20IN3 |
---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
N-[(4-aminocyclohexyl)methyl]-5-iodo-N-methylpyridin-2-amine |
InChI |
InChI=1S/C13H20IN3/c1-17(13-7-4-11(14)8-16-13)9-10-2-5-12(15)6-3-10/h4,7-8,10,12H,2-3,5-6,9,15H2,1H3 |
InChI Key |
YKKLLRAJHGZRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC(CC1)N)C2=NC=C(C=C2)I |
Origin of Product |
United States |
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